エルシフォリン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

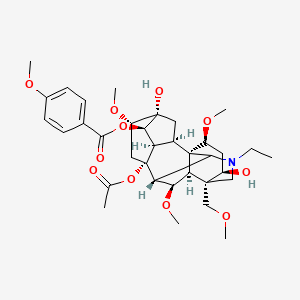

(12xi,13xi)-12,13-Epoxy-19-hydroxysenecionan-11,16-dione is a natural product found in Jacobaea persoonii with data available.

科学的研究の応用

殺虫剤開発

エルシフォリン: は、昆虫草食動物に対する毒性で知られるピロリジジンアルカロイドです 。その天然の忌避特性を利用して、殺虫剤の開発に使用されています。研究者は、さまざまな害虫に対する有効性を研究し、合成代替品に比べて環境に優しいバイオ殺虫剤を作成することを目指しています。

作用機序

Target of Action

Erucifoline is a pyrrolizine alkaloid that is produced by several Jacobaea species . The primary targets of erucifoline are insect herbivores . It displays toxicity towards these organisms, suggesting a role in plant defense against generalist herbivores .

Mode of Action

It is known that pyrrolizidine alkaloids, the group to which erucifoline belongs, can act as feeding deterrents and toxic compounds . This suggests that erucifoline may interact with its targets by disrupting normal feeding behavior and inducing toxicity.

Biochemical Pathways

Erucifoline is part of the pyrrolizidine alkaloids, which are divided into four main groups based on their biosynthetic route: senecionine-, jacobine-, erucifoline-, and otosenine-like pyrrolizidine alkaloids It is known that pyrrolizidine alkaloids can have negative effects on insect herbivores .

Pharmacokinetics

It is known that pyrrolizidine alkaloids can be metabolized in the liver, leading to the formation of toxic metabolites

Result of Action

The result of erucifoline’s action is the deterrence of feeding and induction of toxicity in insect herbivores . This suggests that erucifoline plays a major role in plant defense against these organisms .

Action Environment

It is known that the production of pyrrolizidine alkaloids by plants can be influenced by factors such as nutrient availability and herbivore pressure

Safety and Hazards

生化学分析

Biochemical Properties

Erucifoline plays a significant role in biochemical reactions, particularly in plant defense mechanisms. It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolism. The interactions between erucifoline and these enzymes often result in the formation of reactive metabolites that can bind to cellular macromolecules, leading to toxic effects. Additionally, erucifoline has been shown to inhibit certain enzymes involved in insect metabolism, contributing to its insecticidal properties .

Cellular Effects

Erucifoline exerts various effects on different types of cells and cellular processes. In insect cells, it acts as a feeding deterrent and a toxic compound, disrupting normal cellular functions. Erucifoline influences cell signaling pathways by generating reactive oxygen species (ROS), which can lead to oxidative stress and cell damage. It also affects gene expression by inducing the expression of stress-related genes and downregulating genes involved in normal cellular metabolism .

Molecular Mechanism

The molecular mechanism of erucifoline involves its interaction with cellular biomolecules, leading to enzyme inhibition and the generation of reactive metabolites. Erucifoline binds to cytochrome P450 enzymes, resulting in the formation of toxic intermediates that can covalently bind to DNA, proteins, and lipids. This binding can cause mutations, protein dysfunction, and lipid peroxidation, ultimately leading to cell death. Additionally, erucifoline can inhibit acetylcholinesterase, an enzyme crucial for nerve function, contributing to its neurotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of erucifoline change over time due to its stability and degradation. Erucifoline is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term exposure to erucifoline in in vitro and in vivo studies has shown that it can cause persistent oxidative stress and chronic toxicity in cells. These long-term effects include alterations in cellular metabolism, sustained activation of stress pathways, and potential carcinogenic effects .

Metabolic Pathways

Erucifoline is involved in several metabolic pathways, primarily in its role as a plant defense compound. It is metabolized by cytochrome P450 enzymes into reactive intermediates, which can further undergo conjugation reactions to form less toxic metabolites. These metabolic pathways involve various enzymes and cofactors, including glutathione, which plays a crucial role in detoxifying erucifoline metabolites. The metabolism of erucifoline can also affect metabolic flux and alter the levels of other metabolites in the cell .

Transport and Distribution

Erucifoline is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, erucifoline can accumulate in specific compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its toxic effects. The distribution of erucifoline within tissues can also influence its overall toxicity and effectiveness as an insecticidal compound .

Subcellular Localization

The subcellular localization of erucifoline plays a crucial role in its activity and function. Erucifoline is primarily localized in the endoplasmic reticulum and mitochondria, where it can interact with enzymes involved in its metabolism. This localization is facilitated by specific targeting signals and post-translational modifications that direct erucifoline to these compartments. The accumulation of erucifoline in these organelles can lead to localized oxidative stress and damage, contributing to its overall toxic effects .

特性

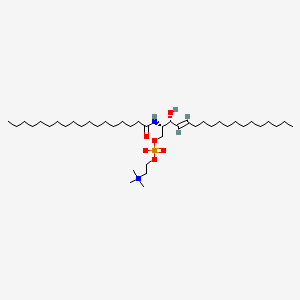

| { "Design of the Synthesis Pathway": "The synthesis pathway of Erucifoline involves the conversion of 2,4-dihydroxybenzaldehyde to 2,4-dihydroxyphenylacetic acid, which is then converted to 2,4-dihydroxyphenylacetic acid methyl ester. This intermediate is then reacted with 2,3-dihydro-1H-inden-1-one to form Erucifoline.", "Starting Materials": [ "2,4-dihydroxybenzaldehyde", "2,4-dihydroxyphenylacetic acid", "methanol", "2,3-dihydro-1H-inden-1-one", "sodium hydroxide", "hydrochloric acid", "potassium carbonate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Conversion of 2,4-dihydroxybenzaldehyde to 2,4-dihydroxyphenylacetic acid", "React 2,4-dihydroxybenzaldehyde with sodium hydroxide and hydrochloric acid to form 2,4-dihydroxyphenylacetic acid", "Step 2: Conversion of 2,4-dihydroxyphenylacetic acid to 2,4-dihydroxyphenylacetic acid methyl ester", "React 2,4-dihydroxyphenylacetic acid with methanol and potassium carbonate to form 2,4-dihydroxyphenylacetic acid methyl ester", "Step 3: Formation of Erucifoline", "React 2,4-dihydroxyphenylacetic acid methyl ester with 2,3-dihydro-1H-inden-1-one in the presence of a catalyst to form Erucifoline", "Purify the product using ethyl acetate and water" ] } | |

CAS番号 |

40158-95-0 |

分子式 |

C18H23NO6 |

分子量 |

349.4 g/mol |

IUPAC名 |

(5R,7R,9Z,12R,18R)-9-ethylidene-7-(hydroxymethyl)-5-methyl-3,6,11-trioxa-15-azatetracyclo[10.5.1.05,7.015,18]octadec-1(17)-ene-4,10-dione |

InChI |

InChI=1S/C18H23NO6/c1-3-11-8-18(10-20)17(2,25-18)16(22)23-9-12-4-6-19-7-5-13(14(12)19)24-15(11)21/h3-4,13-14,20H,5-10H2,1-2H3/b11-3-/t13-,14-,17+,18-/m1/s1 |

InChIキー |

NOQVBHHOUTTZGE-TZGXRXSYSA-N |

異性体SMILES |

C/C=C\1/C[C@]2([C@@](O2)(C(=O)OCC3=CCN4[C@H]3[C@@H](CC4)OC1=O)C)CO |

SMILES |

CC=C1CC2(C(O2)(C(=O)OCC3=CCN4C3C(CC4)OC1=O)C)CO |

正規SMILES |

CC=C1CC2(C(O2)(C(=O)OCC3=CCN4C3C(CC4)OC1=O)C)CO |

同義語 |

erucifoline |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-[2-methyl-3-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]indol-1-yl]acetate](/img/structure/B1236393.png)

![N-{5-[4-(4-Methylpiperazin-1-YL)phenyl]-1H-pyrrolo[2,3-B]pyridin-3-YL}nicotinamide](/img/structure/B1236397.png)

![(1R,5R,6R,13S,21S)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B1236411.png)